1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester
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Overview
Description
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester is a chemical compound with the molecular formula C13H20O7 and a molecular weight of 288.3 g/mol . It is a derivative of galacturonic acid, which is a key component of pectin, a polysaccharide found in plant cell walls. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester can be synthesized from methanol and 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid . The reaction typically involves the use of an acid catalyst to facilitate the esterification process. The reaction conditions often include controlled temperatures and specific solvent systems to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its role in modifying polysaccharides and its potential effects on cell wall structure.
Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cell membranes and proteins, influencing cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2-O-Isopropylidene-alpha-D-xylofuranose
Uniqueness
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester is unique due to its specific esterification pattern and its derivation from galacturonic acid. This uniqueness allows it to participate in distinct chemical reactions and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLFIZIOSVOGE-KJFVXYAMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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